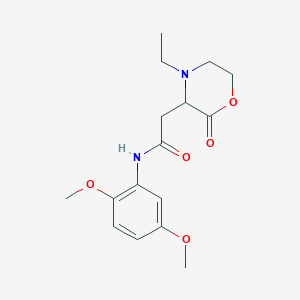
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is a compound with potential significance in various fields, including medicinal chemistry. It belongs to a class of compounds involving morpholine and acetamide groups, often recognized for their pharmacological properties.
Synthesis Analysis
Synthesis Pathways
The synthesis of similar compounds involves multiple steps, including the formation of morpholinyl acetamide derivatives. For instance, Bardiot et al. (2015) synthesized similar compounds with antifungal properties through a series of reactions involving the addition of different functional groups to a morpholine core (Bardiot et al., 2015).
Improvements in Synthesis
Fenga (2007) discussed improvements in synthesis methods for related compounds, indicating advancements in the efficiency and yield of such processes (Fenga, 2007).
Molecular Structure Analysis
- Molecular Docking: Studies like Sharma et al. (2018) have used molecular docking analysis to elucidate the structure and potential target interactions of similar compounds, providing insights into their molecular configurations and interactions (Sharma et al., 2018).
Chemical Reactions and Properties
- Chemical Reactions: Compounds of this class undergo various chemical reactions, including cyclization and hydrolysis, as discussed by Chikaoka et al. (2003) in their study on the formation of erythrinane derivatives (Chikaoka et al., 2003).
Physical Properties Analysis
- Crystal Structure: The crystalline structure of related compounds can be determined using X-ray diffraction methods, as demonstrated in studies like that of Mancilla et al. (2003), which provide valuable information on the physical state and stability of these molecules (Mancilla et al., 2003).
Chemical Properties Analysis
- Pharmacological Activities: The chemical properties of morpholine and acetamide derivatives are often linked to their pharmacological activities, such as antifungal and antiviral effects, as seen in the work of Bardiot et al. (2015) and Ghosh et al. (2008) (Bardiot et al., 2015); (Ghosh et al., 2008).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-4-18-7-8-23-16(20)13(18)10-15(19)17-12-9-11(21-2)5-6-14(12)22-3/h5-6,9,13H,4,7-8,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNJXDCMQBSIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(7,8-dimethoxy-1-oxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-3-yl)guanidine](/img/structure/B4539845.png)
![4-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4539853.png)
![4-chloro-N-{2-chloro-4-[(diphenylacetyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B4539856.png)
![1,1'-sulfonylbis[3-(benzylthio)benzene]](/img/structure/B4539861.png)
![N-[3-(diethylamino)propyl]-4-methylbenzenesulfonamide](/img/structure/B4539865.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4539875.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-biphenylylbenzamide](/img/structure/B4539889.png)

![3-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4539912.png)
![N-[1-(4-methylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4539913.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4539922.png)
![methyl 1-butyl-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4539924.png)
![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4539932.png)